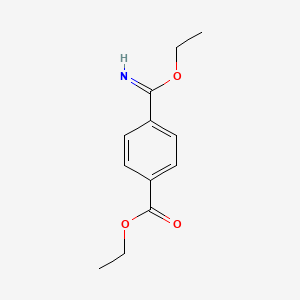

Ethyl 4-(ethoxy(imino)methyl)benzoate

Description

Properties

CAS No. |

57870-22-1 |

|---|---|

Molecular Formula |

C12H15NO3 |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

ethyl 4-(C-ethoxycarbonimidoyl)benzoate |

InChI |

InChI=1S/C12H15NO3/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h5-8,13H,3-4H2,1-2H3 |

InChI Key |

BTYXGCARTYNWDV-UHFFFAOYSA-N |

SMILES |

CCOC(=N)C1=CC=C(C=C1)C(=O)OCC |

Canonical SMILES |

CCOC(=N)C1=CC=C(C=C1)C(=O)OCC |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceuticals

Ethyl 4-(ethoxy(imino)methyl)benzoate serves as a building block in the synthesis of biologically active compounds. Its unique structure allows for modifications that can lead to the development of new drugs. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory agents and in the treatment of infectious diseases.

Organic Synthesis

The compound is utilized in organic synthesis as an intermediate for producing various chemical entities. Its versatility in synthetic pathways makes it valuable for creating complex molecules used in pharmaceuticals and agrochemicals.

Research Studies

Recent studies have highlighted the utility of this compound in synthesizing novel compounds with targeted biological activities. For example:

- Synthesis of Antimicrobial Agents : Researchers have synthesized derivatives of this compound to evaluate their efficacy against resistant strains of bacteria, showcasing promising results in inhibiting bacterial growth .

- Development of Anticancer Drugs : The compound has been investigated as a precursor for anticancer agents, demonstrating potential in inhibiting tumor growth through various mechanisms .

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against various pathogens. The research highlighted the structure-activity relationship (SAR) that could guide further modifications to enhance efficacy .

Case Study 2: Synthesis of Novel Anti-inflammatory Agents

In another study, researchers utilized this compound to develop new anti-inflammatory agents through targeted modifications. The findings indicated that certain derivatives showed higher potency than existing treatments, suggesting a promising avenue for future drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoate Core

Ethyl 4-(carbamoylamino)benzoate ()

- Structure: Contains a carbamoylamino (-NH-C(=O)-NH₂) group instead of ethoxy(imino)methyl.

- Properties: Exhibits polar characteristics due to the urea-like moiety.

- Key Difference: The carbamoylamino group enhances hydrogen-bonding capacity compared to the ethoxy(imino)methyl group, which may influence binding specificity.

Ethyl 4-(dimethylamino)benzoate ()

- Structure: Features a dimethylamino (-N(CH₃)₂) group.

- Properties: Acts as a co-initiator in resin cements, demonstrating higher reactivity (degree of conversion = 65–70%) than 2-(dimethylamino) ethyl methacrylate. Its electron-donating dimethylamino group accelerates polymerization kinetics .

- Key Difference: The dimethylamino group’s strong electron-donating effect contrasts with the imine’s electron-withdrawing nature, leading to divergent reactivities in photopolymerization applications.

Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate ()

- Structure : Includes a long-chain amide-ether substituent.

- Properties : Synthesized via Williamson etherification, this bifunctional compound has applications in lipid membrane studies or surfactant chemistry due to its amphiphilic nature .

- Key Difference: The extended hydrophobic chain drastically increases molecular weight (C₂₅H₄₀N₂O₄) and reduces aqueous solubility compared to the compact ethoxy(imino)methyl group.

Ester Group Modifications

Methyl 4-(imino(methoxy)methyl)benzoate ()

- Structure: Methyl ester analog with a methoxy(imino)methyl substituent.

- Properties: Similar electronic profile but lower molecular weight (C₁₁H₁₃NO₃ vs. C₁₂H₁₅NO₃ for the ethyl variant). Methyl esters generally exhibit faster hydrolysis rates in biological systems due to reduced steric hindrance .

- Key Difference : The ethyl ester in the target compound may enhance metabolic stability in pharmaceutical contexts.

Ethoxylated Ethyl-4-Aminobenzoate ()

- Structure: Polyethoxylated derivative (C₅₉H₁₁₁NO₂₇) of ethyl 4-aminobenzoate.

- Properties : High purity (>99%), low ethylene oxide content (<1 ppm), and liquid state at room temperature. Ethoxylation improves solubility and reduces dermal irritation, making it suitable for cosmetic formulations .

- Key Difference: The polyethylene glycol chains introduce hydrophilicity, unlike the ethoxy(imino)methyl group, which retains moderate lipophilicity.

Functional Group Comparisons

Ethyl 4-(sulfooxy)benzoate ()

- Structure : Contains a sulfonate (-OSO₃H) group.

- Properties : High polarity and acidity due to the sulfonate moiety. Isolated from natural sources (bamboo shoots), it may have antioxidant or anti-inflammatory roles .

- Key Difference : The sulfonate group imparts water solubility and ionic character, contrasting with the neutral imine group.

Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate ()

- Structure : Features a chloro-phenylacetyl substituent.

- Key Difference: The chloro-phenylacetyl group introduces steric bulk and reactivity distinct from the planar ethoxy(imino)methyl group.

Preparation Methods

Reaction of 4-Cyanobenzoic Acid with Ethanol and Acetyl Chloride

A two-step protocol involves converting 4-cyanobenzoic acid to the imino acid intermediate, followed by esterification:

- Imino Acid Synthesis : 4-Cyanobenzoic acid reacts with ethanol and acetyl chloride under anhydrous conditions. The reaction proceeds via nucleophilic attack of ethanol on the nitrile group, forming the ethoxyimino intermediate. This step is conducted at 0–25°C for 18–24 hours, yielding 4-(ethoxy(imino)methyl)benzoic acid hydrochloride (65% yield).

- Esterification : The intermediate is treated with excess ethanol in the presence of acetyl chloride or sulfuric acid. Ethanol acts as both solvent and nucleophile, displacing the hydroxyl group to form the ethyl ester. Purification via recrystallization or vacuum filtration provides the final product in 25–30% yield.

Key Conditions :

- Solvent: Ethanol (anhydrous)

- Temperature: 0–25°C (Step 1); room temperature (Step 2)

- Catalysts: Acetyl chloride or sulfuric acid

Condensation of Ethyl 4-Formylbenzoate with Hydroxylamine

Acid-Catalyzed Imine Formation

Ethyl 4-formylbenzoate reacts with hydroxylamine hydrochloride in acidic media (e.g., HCl or H₂SO₄) to form the ethoxyimino group. The aldehyde group undergoes condensation with hydroxylamine, producing the imine linkage. This method requires precise pH control (pH 1–3) and temperatures of 50–70°C.

Optimization Insights :

- Solvent Systems : Mixed solvents like H₂O/CH₂Cl₂ (4:1) enhance reaction efficiency by stabilizing intermediates.

- Catalyst-Free Variants : Recent studies demonstrate that imine formation can occur without acid catalysts under open-air conditions, achieving 95% yield in 5 minutes.

Industrial-Scale Alkylation and Esterification

O-Alkylation of 4-Methylsalicylic Acid

A patent-derived method employs O-alkylation followed by carboxylation:

- O-Alkylation : 4-Methylsalicylic acid reacts with ethyl bromide in dimethyl sulfoxide (DMSO) using potassium carbonate as a base. This produces ethyl 2-ethoxy-4-methylbenzoate in near-quantitative yield.

- Carboxylation : The methyl group is functionalized via lithium diisopropylamide (LDA)-mediated deprotonation, followed by CO₂ quenching. Acid work-up yields 3-ethoxy-4-(ethoxycarbonyl)phenyl acetic acid, a precursor for further derivatization.

Advantages :

Comparative Analysis of Synthetic Routes

Mechanistic Considerations

Imine Formation Dynamics

The ethoxyimino group arises via nucleophilic addition-elimination. In acid-catalyzed routes, protonation of the carbonyl oxygen enhances electrophilicity, facilitating hydroxylamine attack. Subsequent dehydration yields the imine. Catalyst-free methods leverage the electron-deficient nature of the aldehyde, enabling spontaneous condensation under aqueous conditions.

Esterification Pathways

Esterification typically follows Fischer-Speier mechanisms, where acid catalysts (e.g., HCl) protonate the carbonyl, promoting nucleophilic substitution by ethanol.

Industrial Production Optimization

Batch Reactor Design

Large-scale synthesis employs batch reactors with:

Purification Techniques

- Recrystallization : n-Heptane or ethyl acetate/petroleum ether mixtures yield high-purity product.

- Chromatography : Flash column chromatography (silica gel, 5% EtOAc/hexane) resolves byproducts like unreacted aldehydes.

Emerging Methodologies

Electrochemical Synthesis

Recent advances in flow electrochemistry propose catalyst-free imine formation using polarized electrodes. This method minimizes waste and enhances reaction rates, though yields remain under investigation.

Q & A

Q. What experimental controls are critical when studying the photostability of this compound under UV light?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.